molecular formula C22H16N6O5S B2523931 N-(5-methylisoxazol-3-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536717-01-8

N-(5-methylisoxazol-3-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No. B2523931
CAS RN: 536717-01-8
M. Wt: 476.47
InChI Key: HOUOFFUOGQZDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methylisoxazol-3-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H16N6O5S and its molecular weight is 476.47. The purity is usually 95%.
BenchChem offers high-quality N-(5-methylisoxazol-3-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methylisoxazol-3-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiophene Analogues of Carcinogens

A study evaluated the potential carcinogenicity of thiophene analogues, including structures resembling the complex molecule of interest, showing their in vitro activity profiles consistent with known chemistry, indicating potential carcinogenicity. However, doubts were raised about their ability to elicit tumors in vivo, emphasizing the importance of in vitro predictions for new compounds' carcinogenic potential (Ashby et al., 1978).

Role of Nitazoxanide in Treatment and Management

Nitazoxanide, a chemically distinct compound but relevant for its wide range of applications and mechanisms of action, highlights the importance of understanding multifaceted drugs. It shows how a compound's interference with specific biological pathways can lead to its application against various diseases, emphasizing the importance of chemical inhibitors in therapeutic applications (Bharti et al., 2021).

Advanced Oxidation Processes for Compound Degradation

Research into the advanced oxidation processes for degrading acetaminophen provides insight into how complex compounds are broken down in environmental contexts, which could be relevant when considering the disposal or accidental release of research compounds into the environment (Qutob et al., 2022).

AMPA Receptor Antagonists

The neuropharmacology of YM872, an AMPA receptor antagonist, underlines the potential of complex compounds in neuroprotective applications, offering insights into the development of treatments for acute conditions such as stroke (Takahashi et al., 2006).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O5S/c1-12-10-17(26-33-12)24-18(29)11-34-22-25-19-15-4-2-3-5-16(15)23-20(19)21(30)27(22)13-6-8-14(9-7-13)28(31)32/h2-10,23H,11H2,1H3,(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUOFFUOGQZDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylisoxazol-3-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

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